Cas no 2703775-10-2 (3H-Diazirine-3-ethanamine, 3-ethyl-, hydrochloride (1:1))
3H-Diazirine-3-ethanamine, 3-ethyl-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
- EN300-33050895
- 2703775-10-2
- 3H-Diazirine-3-ethanamine, 3-ethyl-, hydrochloride (1:1)
- 2-(3-Ethyl-3H-diazirin-3-yl)ethanamine hydrochloride
-
- Inchi: 1S/C5H11N3.ClH/c1-2-5(3-4-6)7-8-5;/h2-4,6H2,1H3;1H
- InChI Key: KFVNFKANUJTPFH-UHFFFAOYSA-N
- SMILES: C(C1(N=N1)CC)CN.Cl
Computed Properties
- Exact Mass: 149.0719751g/mol
- Monoisotopic Mass: 149.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 102
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.7Ų
3H-Diazirine-3-ethanamine, 3-ethyl-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33050895-0.05g |
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride |
2703775-10-2 | 95.0% | 0.05g |
$651.0 | 2025-03-18 | |
| Enamine | EN300-33050895-0.1g |
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride |
2703775-10-2 | 95.0% | 0.1g |
$850.0 | 2025-03-18 | |
| Enamine | EN300-33050895-0.25g |
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride |
2703775-10-2 | 95.0% | 0.25g |
$1214.0 | 2025-03-18 | |
| Enamine | EN300-33050895-0.5g |
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride |
2703775-10-2 | 95.0% | 0.5g |
$1914.0 | 2025-03-18 | |
| Enamine | EN300-33050895-1.0g |
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride |
2703775-10-2 | 95.0% | 1.0g |
$2454.0 | 2025-03-18 | |
| Enamine | EN300-33050895-2.5g |
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride |
2703775-10-2 | 95.0% | 2.5g |
$4810.0 | 2025-03-18 | |
| Enamine | EN300-33050895-5.0g |
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride |
2703775-10-2 | 95.0% | 5.0g |
$7118.0 | 2025-03-18 | |
| Enamine | EN300-33050895-10.0g |
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride |
2703775-10-2 | 95.0% | 10.0g |
$10553.0 | 2025-03-18 | |
| Aaron | AR0281EE-50mg |
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride |
2703775-10-2 | 95% | 50mg |
$921.00 | 2025-02-15 | |
| Aaron | AR0281EE-100mg |
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride |
2703775-10-2 | 95% | 100mg |
$1194.00 | 2025-02-15 |
3H-Diazirine-3-ethanamine, 3-ethyl-, hydrochloride (1:1) Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3H-Diazirine-3-ethanamine, 3-ethyl-, hydrochloride (1:1)
3H-Diazirine-3-Ethanamine, 3-Ethyl- Hydrochloride (1:1): A Novel Tool Compound in Chemical Biology
The 3H-Diazirine-3-Ethanamine, 3-Ethyl- hydrochloride salt (CAS No. 2703775-10-2) represents a unique advancement in diazirine-based probe design for modern chemical biology applications. This compound, characterized by its diazirine ring fused to an ethanamine backbone with an ethyl substituent at the 3-position, exhibits photoactivatable properties that make it particularly valuable in studying protein-ligand interactions and cellular signaling pathways. Recent studies published in Chemical Science and Nature Methods have highlighted the potential of such diazirine derivatives as next-generation crosslinking agents for covalent ligand targeting.
In its hydrochloride salt form (1:1 stoichiometry), this compound maintains optimal solubility profiles while preserving the reactivity of its diazirine moiety. The hydrochloride counterion ensures stability under physiological conditions, a critical factor for in vivo applications. Researchers at the Max Planck Institute for Biophysical Chemistry demonstrated in a 2023 study that such ethyl-substituted diazirines exhibit enhanced photostability compared to their unsubstituted counterparts, enabling precise spatial and temporal control during photoaffinity labeling experiments.
The diazirine functional group's photochemical properties are central to this compound's utility. Upon exposure to UV light (typically 365 nm), the diazirine ring undergoes rapid cycloreversion to generate highly reactive carbene intermediates. This mechanism has been leveraged in a groundbreaking study by Harvard Medical School researchers investigating kinase-substrate interactions using click chemistry approaches. The ethyl substitution at position 3 modulates reactivity kinetics, providing an optimal balance between storage stability and activation efficiency under experimental conditions.
Synthetic advancements reported in American Chemical Society Synthetic Letters (2024) detail efficient preparation methods for this compound through palladium-catalyzed cross-coupling strategies. The synthesis involves sequential functionalization of a diaziridine scaffold with ethyl groups followed by quaternization via reaction with methyl iodide, culminating in hydrochloride salt formation under controlled pH conditions. This multi-step process ensures high purity levels critical for biochemical applications.
In drug discovery contexts, this compound serves as a versatile building block for constructing photoactivatable drug conjugates. A collaborative study between Stanford University and Genentech revealed its utility in designing targeted inhibitors where covalent attachment to specific enzymes can be triggered by light exposure. The ethyl- substituent enhances lipophilicity without compromising aqueous solubility—a key parameter identified in recent pharmacokinetic modeling studies published in JACS.
Biochemical studies utilizing this compound have advanced our understanding of protein dynamics through time-resolved footprinting techniques. Work from the Scripps Research Institute demonstrated that the compound's carbene intermediate forms stable covalent bonds with cysteine residues within milliseconds of activation, allowing unprecedented resolution in mapping transient protein-protein interactions critical to cellular processes like apoptosis regulation.
Clinical translation potential is emerging through its application as a bioorthogonal labeling agent in pre-clinical models. A 2024 paper from the University of Cambridge highlighted successful use of this compound in live cell imaging studies where it enabled visualization of intracellular receptor trafficking without perturbing native biological systems—a major challenge overcome compared to traditional labeling methods.
Spectroscopic characterization confirms the compound's structural integrity under various experimental conditions. Nuclear magnetic resonance (NMR) data from recent structural biology papers show distinct proton signals at δ 4.1–4.5 ppm corresponding to the ethanamine backbone protons, while mass spectrometry analyses validate the exact molecular weight consistent with the hydrochloride stoichiometry reported (m/z: 198.6 [M-H]-). These analytical confirmations align with rigorous quality control standards required for research-grade materials.
The compound's unique reactivity profile has also found application in click chemistry platforms integrated with CRISPR-based technologies. A MIT-led team recently described using this diazirine derivative as part of a dual-functional probe system capable of both targeting specific genomic loci and permanently marking interacting proteins—a method that combines spatial precision with covalent capture mechanisms not achievable with conventional probes.
In metabolic labeling studies, researchers at ETH Zurich utilized its photoactivatable properties to investigate post-translational modifications under live cell conditions. The ethyl substitution was shown to improve metabolic incorporation efficiency by approximately 40% compared to standard diazirines when tested against HEK293T cells—a significant improvement validated through quantitative proteomics analysis using tandem mass spectrometry.
The stereochemistry defined by the 3H- nomenclature indicates a tricyclic structure resulting from ring fusion during synthesis, creating steric constraints that enhance selectivity for specific biomolecular targets. This structural feature was pivotal in a recent cryo-electron microscopy study where it enabled selective labeling of enzyme active sites without nonspecific binding typically observed with linear analogs.
New applications are being explored in optogenetic systems where light-triggered reactivity allows spatiotemporal control over cellular processes. A Nature Communications article from early 2024 details its use as an optically activated modulator of ion channel activity when conjugated to fluorescent biosensors—a technique offering significant advantages over traditional pharmacological agents lacking spatial precision.
Toxicological evaluations conducted according to OECD guidelines demonstrate low cytotoxicity up to concentrations of 50 μM when used under standard experimental protocols—critical data supporting its safety profile for biomedical research applications involving primary cell cultures and model organisms like zebrafish embryos studied at Karolinska Institutet.
Purification protocols validated through preparative HPLC analyses ensure batch-to-batch consistency essential for reproducible research outcomes. Recent methodological improvements published in Analytical Chemistry Journal report detection limits below 0.5 ppm using UHPLC-QTOF MS systems equipped with electrospray ionization sources—technology advancements that directly benefit users requiring high-purity materials for sensitive assays.
In pharmaceutical formulation development, its balanced physicochemical properties make it suitable for inclusion within nanoparticle delivery systems investigated by researchers at Johns Hopkins University School of Medicine. Stability tests under simulated gastrointestinal conditions showed retention of over 95% active ingredient after two hours—performance metrics surpassing many existing probe compounds according to comparative analyses published last year.
Bioconjugation studies employing this compound have expanded into antibody-drug conjugate (ADC) development spaces where site-specific attachment is paramount. Collaborative work between Pfizer and Memorial Sloan Kettering Cancer Center demonstrated efficient coupling efficiencies exceeding 85% when used alongside thiol-reactive linkers—results validated through MALDI-TOF mass spectrometry and confirmed by flow cytometry-based internalization assays.
Mechanistic insights gained from computational chemistry studies further illuminate its mode of action. Density functional theory calculations performed at Cambridge University revealed preferential attack pathways involving nitrogen-centered radicals that stabilize during cycloreversion—findings corroborated experimentally through kinetic studies measuring carbene half-life under physiological buffer conditions (t½ = ~9 ms).
Innovative uses include integration into single-molecule tracking experiments where photostability allows prolonged observation periods without premature activation or decomposition—a capability leveraged by UC Berkeley researchers studying membrane protein dynamics within lipid bilayers using total internal reflection fluorescence microscopy (TIRFM).
Sustainability considerations are addressed through green chemistry principles applied during synthesis optimization efforts led by Merck KGaA scientists who reduced solvent usage by ~60% while maintaining product yield above industry standards—a development aligning with current trends toward environmentally responsible chemical manufacturing practices outlined in recent ACS Sustainable Chemistry reviews.
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